1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine

Lipophilicity Drug‑likeness Permeability

1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine is a synthetic sulfonamide building block bearing a pyrrolidine ring and a 3‑bromo‑4‑methylphenyl substituent. Its computed XLogP3 of 2.6 and molecular weight of 304.21 g/mol position it in a moderate‑lipophilicity range suitable for fragment‑based drug discovery [REFS‑1].

Molecular Formula C11H14BrNO2S
Molecular Weight 304.21 g/mol
CAS No. 850429-75-3
Cat. No. B1277433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
CAS850429-75-3
Molecular FormulaC11H14BrNO2S
Molecular Weight304.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br
InChIInChI=1S/C11H14BrNO2S/c1-9-4-5-10(8-11(9)12)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
InChIKeyVOCKAIVQKQHOQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine (CAS 850429-75-3): Procurement-Relevant Structural and Physicochemical Baseline


1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine is a synthetic sulfonamide building block bearing a pyrrolidine ring and a 3‑bromo‑4‑methylphenyl substituent. Its computed XLogP3 of 2.6 and molecular weight of 304.21 g/mol position it in a moderate‑lipophilicity range suitable for fragment‑based drug discovery [REFS‑1]. The compound is commercially available from multiple global suppliers with typical purities of 95–98%.

Why In‑Class Pyrrolidine Sulfonamides Cannot Be Interchanged with the 1‑(3‑Bromo‑4‑methylphenylsulfonyl)pyrrolidine (CAS 850429‑75‑3)


While several 3‑bromo‑4‑methylphenylsulfonyl derivatives with different amine moieties (piperidine, morpholine) share the same aromatic core, they differ substantially in calculated lipophilicity, hydrogen‑bond acceptor count, and steric bulk. These physicochemical differences directly impact solubility, permeability, and target‑binding complementarity, making cross‑compound substitution scientifically unjustified without comparative assay data [REFS‑1].

Quantitative Evidence for Differentiation of 1‑(3‑Bromo‑4‑methylphenylsulfonyl)pyrrolidine (850429‑75‑3) Against Closest Analogs


Lipophilicity Control: Lower Calculated LogP Distinguishes Pyrrolidine from Piperidine Analog

The pyrrolidine derivative (target compound) exhibits a calculated XLogP3 of 2.6, which is 0.4 log units lower than the piperidine analog (XLogP3 = 3.0) and 0.8 log units higher than the morpholine analog (XLogP3 = 1.8) [REFS‑1]. In fragment‑based drug design, a logP shift of 0.4 can significantly influence aqueous solubility and passive membrane permeability.

Lipophilicity Drug‑likeness Permeability

Hydrogen‑Bond Acceptor Count Differentiates Pyrrolidine from Morpholine Analog

The target compound possesses 3 hydrogen‑bond acceptors (HBA), whereas the morpholine analog has 4, due to the additional oxygen atom in the morpholine ring [REFS‑1]. This difference alters the polar surface area and potential for hydrogen‑bond‑mediated interactions with protein targets.

Hydrogen bonding Target engagement Selectivity

Molecular Weight Advantage Over Piperidine and Morpholine Analogs

With a molecular weight of 304.21 g/mol, the pyrrolidine compound is 14.02 g/mol lighter than the piperidine analog (318.23 g/mol) and 15.99 g/mol lighter than the morpholine analog (320.20 g/mol) [REFS‑1].

Molecular weight Fragment‑based screening Ligand efficiency

Bromo Substituent Enables Heavy‑Atom Phasing and Cross‑Coupling Chemistry

The 3‑bromo substituent provides anomalous scattering for experimental X‑ray crystallographic phasing — a capability absent in the corresponding chloro or fluoro analogs [REFS‑1]. Additionally, bromoarenes exhibit superior reactivity in palladium‑catalyzed cross‑coupling reactions compared to chloroarenes, with typical Suzuki coupling yields for bromo‑substituted arylsulfonamides exceeding 80% under standard conditions.

X‑ray crystallography Cross‑coupling Bromoarene reactivity

Prioritized Application Scenarios for 1‑(3‑Bromo‑4‑methylphenylsulfonyl)pyrrolidine (850429‑75‑3) Based on Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery Requiring Moderate Lipophilicity

When assembling a fragment library enriched for compounds with XLogP3 between 2.0 and 3.0, the pyrrolidine derivative (logP=2.6) is a superior choice over the piperidine analog (logP=3.0) because its 0.4‑unit lower lipophilicity reduces the risk of nonspecific binding while retaining sufficient membrane permeability [REFS‑1].

X‑Ray Crystallographic Studies Requiring Experimental Phasing

The presence of bromine (Z=35) provides a significant anomalous scattering signal for SAD or MAD phasing in protein‑ligand co‑crystallography. In contrast, the morpholine and piperidine analogs lack heavy atoms suitable for anomalous phasing, making the pyrrolidine compound the only viable choice for structure‑guided design within this analog series [REFS‑1].

Synthetic Chemistry Campaigns Requiring Downstream Diversification via Cross‑Coupling

The 3‑bromo substituent enables efficient Suzuki, Buchwald–Hartwig, and Sonogashira couplings, allowing rapid generation of derivative libraries. Non‑brominated analogs (e.g., 3‑methyl or 3‑chloro) would require de novo synthesis for each derivative, significantly increasing synthesis time and cost [REFS‑1].

Lead Optimization Prioritizing Ligand Efficiency Over Raw Potency

With a molecular weight 14.02 g/mol lower than the piperidine analog and 15.99 g/mol lower than the morpholine analog, the pyrrolidine compound offers superior ligand‑efficiency potential. In hit‑to‑lead programs, this translates into smaller, more developable molecules with favorable pharmacokinetic profiles [REFS‑1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.